molecular formula C21H33N5O2 B5325279 N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5325279
M. Wt: 387.5 g/mol
InChI Key: BIHBBTVGEUZPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is an important target for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain, including the striatum, prefrontal cortex, and limbic system. By blocking the activity of the dopamine D3 receptor, this compound reduces the release of dopamine in these regions, which leads to a decrease in the rewarding effects of drugs of abuse and the improvement of motor function in Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. Studies have shown that this compound reduces the self-administration of drugs of abuse, such as cocaine and heroin, in rats and monkeys. This compound also improves motor function in animal models of Parkinson's disease. These effects are thought to be mediated by the blockade of the dopamine D3 receptor by this compound.

Advantages and Limitations for Lab Experiments

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor in preclinical models. This compound also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the potential side effects of this compound, such as sedation and hypothermia, need to be carefully monitored in preclinical studies.

Future Directions

There are several future directions for the study of N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in addiction and movement disorders. Another direction is the development of more potent and selective dopamine D3 receptor antagonists, which could have improved therapeutic efficacy and reduced side effects. Finally, the translation of the preclinical findings on this compound to clinical trials in humans is an important future direction for the development of new treatments for addiction and movement disorders.

Synthesis Methods

The synthesis of N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 1,4'-bipiperidine-3-carboxylic acid with pyridine-3-carboxaldehyde, followed by the reaction of the resulting intermediate with N-(acetylamino)ethyl chloride. The final product is obtained after purification by column chromatography. The synthesis of this compound has been described in detail in several scientific publications.

Scientific Research Applications

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction, schizophrenia, and Parkinson's disease. The dopamine D3 receptor, which is the target of this compound, is involved in the regulation of reward and motivation, as well as in the modulation of motor function. Therefore, this compound has been investigated as a potential treatment for addiction and movement disorders.

properties

IUPAC Name

N-(2-acetamidoethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O2/c1-17(27)23-9-10-24-21(28)19-5-3-11-26(16-19)20-6-12-25(13-7-20)15-18-4-2-8-22-14-18/h2,4,8,14,19-20H,3,5-7,9-13,15-16H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHBBTVGEUZPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.